3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one
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Overview
Description
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Br2NO. It has a molecular weight of 319 . The IUPAC name for this compound is 3-bromo-1-(4-bromophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is 1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Synthesis of Biologically Active Compounds
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. This includes its role in the creation of novel cyanopyridine derivatives, which have shown antimicrobial activity against a wide spectrum of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging significantly, indicating its potential in medical and pharmaceutical applications (Bogdanowicz et al., 2013).
Material Science and Luminescent Polymers
In the field of material science, 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one has been utilized as a starting point for the synthesis of highly luminescent polymers. These polymers, which contain the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, exhibit strong fluorescence and quantum yield, making them suitable for applications in optoelectronic devices and fluorescent markers (Zhang & Tieke, 2008).
Antioxidant and Anticholinergic Activities
Research has also been conducted on the synthesis of natural bromophenols and their derivatives using 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one. These compounds have demonstrated significant antioxidant activities in various bioanalytical assays, surpassing standard antioxidant compounds. Additionally, they showed promising anticholinergic activities against enzymes, suggesting potential therapeutic benefits for neurodegenerative diseases (Rezai et al., 2018).
Crystal Structure Analysis
The compound and its derivatives have been subjects of crystal structure analysis, providing insight into their molecular geometry, conformation, and intermolecular interactions. This research is vital for understanding the physicochemical properties of the compound and guiding the design of new materials and drugs (Suresh Kumar et al., 2010).
Synthetic Methodologies and Chemical Reactions
The versatility of 3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one extends to its use in various synthetic methodologies and chemical reactions, such as the development of asymmetric synthesis techniques for producing enantiomerically pure pyrrolidine derivatives. These derivatives have potential applications as antithrombin agents, highlighting the compound's role in creating new therapeutic options (Ayan et al., 2013).
Mechanism of Action
Target of Action
They can interact with various biological targets, depending on their specific structures .
Mode of Action
Pyrrolidinone derivatives can interact with their targets in various ways, such as by binding to a receptor or enzyme, inhibiting a particular pathway, or modulating a biological process .
Biochemical Pathways
Pyrrolidinone derivatives can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different pyrrolidinone derivatives .
Result of Action
The effects can depend on the compound’s specific targets and mode of action .
properties
IUPAC Name |
3-bromo-1-(4-bromophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGICKQIQTLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-bromophenyl)pyrrolidin-2-one | |
CAS RN |
1341300-86-4 |
Source
|
Record name | 3-bromo-1-(4-bromophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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